REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[N:8]([C:9]2[N:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[N:7]=[CH:6][C:5]=1[C:15]([O:17]CC)=[O:16].O>CCO>[Cl:3][C:4]1[N:8]([C:9]2[N:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[N:7]=[CH:6][C:5]=1[C:15]([OH:17])=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NN1C1=NC=CC=N1)C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution is washed with EtOAc
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer is cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |